1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives This compound is characterized by the presence of a chlorophenyl group and a fluorobenzylamino group attached to the pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrrolidine-2,5-dione core.
Attachment of the Fluorobenzylamino Group: The final step involves the nucleophilic substitution reaction where the fluorobenzylamino group is attached to the core structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-[(4-bromobenzyl)amino]pyrrolidine-2,5-dione: This compound has a bromobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-[(4-methylbenzyl)amino]pyrrolidine-2,5-dione: The presence of a methylbenzyl group instead of a fluorobenzyl group can also lead to variations in its properties and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-fluorophenyl)methylamino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-12-3-7-14(8-4-12)21-16(22)9-15(17(21)23)20-10-11-1-5-13(19)6-2-11/h1-8,15,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIRJIHUJIXQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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